Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Overview
Description
Mechanism of Action
Target of Action
Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, also known as N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, is a derivative of benzothiazole . The primary target of this compound is the Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a communicable disease that is among the top 10 causes of death worldwide .
Mode of Action
It is known that benzothiazole derivatives have shown significant anti-tubercular activity . The compound likely interacts with the bacterium, leading to changes that inhibit its growth and proliferation .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with the pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation . Therefore, exposure to light, temperature, and other environmental conditions could potentially affect its stability and efficacy.
Preparation Methods
The preparation of inhibitor E18 involves synthetic routes that include the reaction of 2-methoxyaniline with 2-chlorobenzothiazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of inhibitor E18. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Inhibitor E18 undergoes various chemical reactions, including:
Oxidation: Inhibitor E18 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Inhibitor E18 can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Inhibitor E18 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of amino acid transporters and to develop new synthetic methodologies.
Biology: Inhibitor E18 is employed in research to understand the role of amino acid transporters in cellular processes and to investigate their potential as therapeutic targets.
Medicine: The compound is explored for its potential in treating conditions related to amino acid transporter dysfunction, such as Hartnup disorder.
Industry: Inhibitor E18 is used in the development of new materials and as a reference compound in quality control processes.
Comparison with Similar Compounds
Inhibitor E18 is unique compared to other similar compounds due to its specific inhibition of the B0AT1 transporter. Similar compounds include:
Inhibitor A: Targets a different amino acid transporter and has a distinct chemical structure.
Inhibitor B: Inhibits multiple transporters but with lower specificity compared to inhibitor E18.
Inhibitor C: Has a similar structure but different functional groups, leading to variations in its inhibitory activity and selectivity.
Inhibitor E18 stands out due to its high specificity and potency in inhibiting the B0AT1 transporter, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDBPDAUUFQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284029 | |
Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1843-22-7 | |
Record name | NSC34958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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